2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Its structure features:
- Furan-2-yl at position 2, contributing to π-π stacking interactions in biological targets.
- 4-Methoxyphenyl at position 7 and 2-methoxyphenyl as the carboxamide substituent, which enhance solubility and binding affinity through polar interactions.
- 5-Methyl and 4,7-dihydro moieties that stabilize the pyrimidine ring conformation .
Properties
IUPAC Name |
2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-15-21(24(31)27-18-7-4-5-8-19(18)33-3)22(16-10-12-17(32-2)13-11-16)30-25(26-15)28-23(29-30)20-9-6-14-34-20/h4-14,22H,1-3H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXDZCGZJVDBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.41 g/mol. The structure features a triazolo-pyrimidine core substituted with furan and methoxyphenyl groups, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The IC50 values observed were significantly lower than those for standard chemotherapeutic agents, suggesting potent anticancer activity.
| Cell Line | IC50 (µg/mL) | Control (5-FU) IC50 (µg/mL) |
|---|---|---|
| HCT116 | 6.76 | 77.15 |
| A549 | 193.93 | 371.36 |
These results indicate that the compound may induce apoptosis through mechanisms involving the regulation of apoptotic proteins and caspase activation .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In a series of tests against Gram-positive and Gram-negative bacteria, it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies indicated that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further research in inflammatory diseases.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Caspases : The compound has been shown to enhance caspase-3 activity in cancer cells, leading to increased apoptosis.
- Protein Interactions : Molecular docking studies suggest favorable interactions with proteins implicated in cancer progression, such as p53 and MDM2, indicating potential pathways through which the compound exerts its effects .
Case Studies
- Study on HCT116 Cells : A study evaluated the cytotoxicity of various derivatives of triazolopyrimidine against HCT116 cells. The results highlighted that modifications on the triazole ring significantly influenced anticancer potency.
- In Vivo Studies : Preliminary in vivo studies demonstrated that administering the compound in animal models resulted in tumor growth inhibition without significant toxicity, supporting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Key Observations:
- Methoxy vs. Nitro Groups : Compounds with electron-donating groups (e.g., 4-methoxyphenyl in 6bb) exhibit higher yields (86%) compared to electron-withdrawing substituents (e.g., 4-nitrophenyl in 5j, 43%) .
- Thioether vs. Amide Linkers : Benzylthio derivatives (e.g., 13) show moderate yields (79%) but enhanced metabolic stability .
Table 2: Reported Activities of Analogs
Key Insights:
- Methoxy Substitution : The 4-methoxyphenyl group in 6bb enhances anti-tubercular potency (IC₅₀ = 3.2 µM) by improving membrane penetration .
- Amino vs. Thioether Groups: Amino-substituted analogs (e.g., 5j) show broader antifungal activity, while thioether derivatives (e.g., 13) target Gram-positive bacteria .
Spectral and Analytical Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?
- Methodology : A multicomponent reaction (MCR) strategy is commonly used for synthesizing triazolopyrimidine derivatives. For example, combining 5-amino-triazole precursors with substituted β-ketoesters or acrylates under reflux in ethanol or DMF can yield the core structure . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of triazole to β-ketoester) and using catalysts like acetic anhydride improves regioselectivity and reduces side products. Post-synthesis purification via column chromatography (gradient elution with ethyl acetate/petroleum ether) is critical for isolating the target compound (>85% purity) .
Q. Which spectroscopic and analytical techniques are essential for characterizing the compound’s structure and purity?
- Methodology : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves stereochemical ambiguities (e.g., dihedral angles between the furan and pyrimidine rings) . Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (observed mp vs. literature values) are recommended .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodology : Begin with in vitro kinase inhibition assays (e.g., EGFR or CDK2 targets) at 10–100 µM concentrations, using ATP-binding site competition protocols . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC values calculated using nonlinear regression .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of triazolopyrimidine derivatives be addressed?
- Methodology : Regioselectivity in MCRs is influenced by electronic effects of substituents. For example, electron-withdrawing groups on the β-ketoester favor cyclization at the N1 position of the triazole. Computational modeling (DFT calculations) predicts reactive sites, while adjusting solvent polarity (e.g., DMF vs. THF) can steer reaction pathways . Monitoring intermediates via TLC or LC-MS at 30-minute intervals ensures timely quenching of competing reactions .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity and pharmacokinetics?
- Methodology : Replace the 4-methoxyphenyl group with halogens (e.g., Cl or F) to study effects on lipophilicity (logP) and membrane permeability. Comparative SAR studies show that para-substituted electron-donating groups (e.g., -OCH) enhance kinase binding affinity by 2–3 fold compared to halogens . Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies optimal substituents for in vivo studies .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology : Discrepancies in IC values (e.g., cell-based vs. enzymatic assays) often arise from off-target effects or solubility issues. Validate results using orthogonal assays (e.g., SPR for binding affinity) and adjust DMSO concentrations (<0.1% to avoid cytotoxicity). Replicate experiments with freshly prepared stock solutions to control for compound degradation .
Q. How can molecular docking and dynamics simulations guide target identification?
- Methodology : Dock the compound into kinase domains (e.g., PDB: 1M17) using AutoDock Vina, focusing on hydrogen bonds with backbone amides (e.g., Met793 in EGFR) and hydrophobic interactions with phenylalanine residues. MD simulations (100 ns trajectories in GROMACS) assess binding stability—RMSD values <2 Å indicate robust target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
